![molecular formula C17H20N2O5S2 B4421512 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4421512.png)
4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene expression, which can contribute to the development and progression of various diseases. By inhibiting HDACs, this compound can induce the expression of genes that promote cell cycle arrest and apoptosis in cancer cells. It can also induce the expression of genes that regulate inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It can also sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair pathways. Inflammatory cells, this compound can inhibit the production of pro-inflammatory cytokines and chemokines by downregulating the expression of genes that promote inflammation. In neuronal cells, this compound can induce the expression of genes that promote neuroprotection and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, which allows for precise targeting of HDAC activity. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, this compound has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can cause toxicity at high doses. It also has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective HDAC inhibitors that can overcome the limitations of this compound. Additionally, it is important to investigate the potential side effects and toxicity of this compound in animal models and human clinical trials. Finally, it is important to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-14-5-7-16(8-6-14)25(20,21)18-15-3-2-4-17(13-15)26(22,23)19-9-11-24-12-10-19/h2-8,13,18H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRGWSKGYIVOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421430.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4421433.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4421456.png)
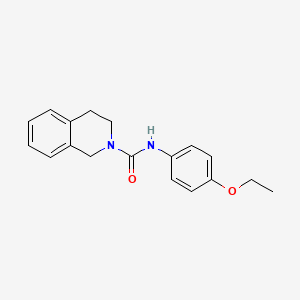

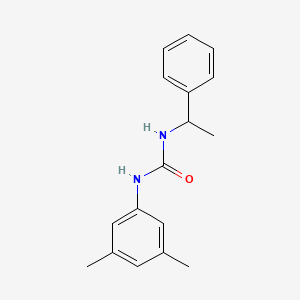
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
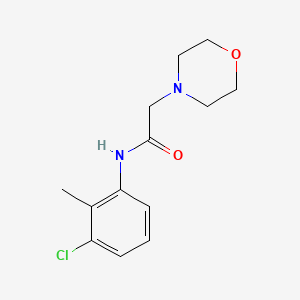
![1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4421491.png)

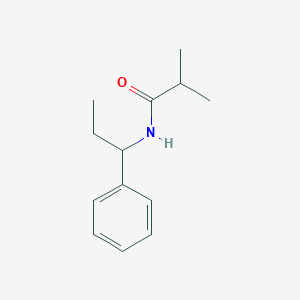
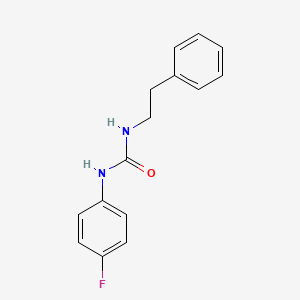
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4421542.png)